1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158205-76-5
VCID: VC2806612
InChI: InChI=1S/C14H20N2O3.ClH/c1-18-11-3-4-12(13(9-11)19-2)14(17)16-7-5-10(15)6-8-16;/h3-4,9-10H,5-8,15H2,1-2H3;1H
SMILES: COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)N)OC.Cl
Molecular Formula: C14H21ClN2O3
Molecular Weight: 300.78 g/mol

1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride

CAS No.: 1158205-76-5

VCID: VC2806612

Molecular Formula: C14H21ClN2O3

Molecular Weight: 300.78 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride - 1158205-76-5

Description

1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride is a synthetic organic compound that has garnered significant attention in medicinal chemistry research. Its chemical structure consists of a piperidine ring substituted with a 2,4-dimethoxybenzoyl group and an amine functional group, making it a valuable intermediate in the synthesis of biologically active molecules with potential therapeutic applications .

Synthesis and Chemical Reactions

The synthesis of 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride typically involves the acylation of piperidin-4-amine with 2,4-dimethoxybenzoyl chloride. This reaction is generally conducted in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction.

Reaction Conditions

  • Reagents: Piperidin-4-amine, 2,4-dimethoxybenzoyl chloride, triethylamine or pyridine.

  • Solvent: Commonly used solvents include dichloromethane or acetonitrile.

  • Temperature: Room temperature to slightly elevated temperatures.

  • Reaction Time: Typically several hours.

Potential Mechanisms of Action

  • Enzyme Interaction: Potential interaction with enzymes involved in neurotransmitter metabolism.

  • Receptor Modulation: Possible modulation of receptors related to neurotransmitter systems.

Research Findings and Future Directions

While 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride itself has not been extensively studied for specific biological activities, its role as a building block in medicinal chemistry suggests potential applications in developing new therapeutic agents. Further research is needed to explore its biological properties and potential therapeutic uses.

Comparison with Related Compounds

Other piperidine derivatives have shown promise in various therapeutic areas, such as histamine receptor antagonism and kinase inhibition . The structural similarity of these compounds to 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride suggests that it could be explored for similar applications.

CAS No. 1158205-76-5
Product Name 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride
Molecular Formula C14H21ClN2O3
Molecular Weight 300.78 g/mol
IUPAC Name (4-aminopiperidin-1-yl)-(2,4-dimethoxyphenyl)methanone;hydrochloride
Standard InChI InChI=1S/C14H20N2O3.ClH/c1-18-11-3-4-12(13(9-11)19-2)14(17)16-7-5-10(15)6-8-16;/h3-4,9-10H,5-8,15H2,1-2H3;1H
Standard InChIKey WKUDIXAZNMPTSV-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)N)OC.Cl
Canonical SMILES COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)N)OC.Cl
PubChem Compound 43810649
Last Modified Aug 16 2023

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